molecular formula C8H10ClNO2 B1412792 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol CAS No. 54232-47-2

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol

Cat. No. B1412792
CAS RN: 54232-47-2
M. Wt: 187.62 g/mol
InChI Key: ABMJEDPRMMFGPG-UHFFFAOYSA-N
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Description

The compound “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found in databases such as ChemicalBook .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” likely consists of a pyridine ring with a chlorine atom and a methoxy group attached at the 6th and 5th positions, respectively. An ethanol group is likely attached at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” are not specified in the sources I found .

Scientific Research Applications

Electronic and Vibrational Spectra Studies

  • The electronic and vibrational spectra of related compounds like 2-chloro-6-methoxypyridine have been studied, providing insights into their electronic transitions and vibrational frequencies. Such studies are crucial for understanding the fundamental properties of these compounds (Medhi, Barman, Medhi, & Jois, 1998).

Charge Transfer Complexation

  • Investigations into the charge transfer interactions between compounds like 5-amino-2-methoxypyridine and chloranilic acid highlight the potential of these compounds in forming stable complexes, which is significant in the field of molecular electronics and sensing technologies (Alghanmi & Habeeb, 2015).

Tautomerism and Hydrogen Bonding Studies

  • Research on derivatives of hydroxypyridines, including their tautomerism and hydrogen bonding properties, sheds light on the chemical behavior and stability of these compounds, which is fundamental in drug design and other chemical applications (Spinner & Yeoh, 1971).

Synthesis and Characterization

  • The synthesis and characterization of new pyridine analogs, including their spectroscopic and thermal properties, demonstrate the versatility of these compounds in chemical synthesis and the development of new materials (Patel & Patel, 2012).

Thermo-solvatochromism Studies

  • Studies on thermo-solvatochromism of zwitterionic probes in aqueous alcohols including derivatives of pyridines provide valuable information on the solvation dynamics and temperature-dependent behavior of these compounds in different solvent environments. This is crucial in the development of temperature-sensitive materials and sensors (Tada, Silva, & Seoud, 2003).

Mechanism of Action

The mechanism of action of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” are not specified in the sources I found .

properties

IUPAC Name

1-(6-chloro-5-methoxypyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMJEDPRMMFGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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